Preclinical Progression Status vs. In-Class Unsubstituted Sulfamoyl Analog
In the ChEMBL database, N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-3-carboxamide (CHEMBL1894124) is annotated with a Max Phase of 'Preclinical', indicating that it has reached at least formal preclinical evaluation [1]. By contrast, the 6-unsubstituted sulfamoyl analog N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide (CHEMBL1899501) lacks any Max Phase assignment in the same database, suggesting it has not attained an equivalent development milestone [1]. Because no head-to-head assay data are publicly available, this differentiation must be classified as class-level inference.
| Evidence Dimension | Maximum Development Phase (ChEMBL annotation) |
|---|---|
| Target Compound Data | Preclinical (ChEMBL Max Phase) |
| Comparator Or Baseline | N-(6-sulfamoylbenzo[d]thiazol-2-yl)nicotinamide: No Max Phase assigned |
| Quantified Difference | Preclinical vs. unassigned (categorical difference) |
| Conditions | Curated ChEMBL database annotation (accessed April 2026) |
Why This Matters
Procurement for translational Ras-pathway projects should favor a compound that has demonstrably entered preclinical profiling over an analog that lacks any documented development progression.
- [1] ChEMBL Compound Report for CHEMBL1894124. European Bioinformatics Institute (2026). https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1894124/ View Source
- [2] ChEMBL Compound Report for CHEMBL1899501. European Bioinformatics Institute (2026). https://www.ebi.ac.uk/chembl/compound_report_card/CHEMBL1899501/ View Source
